![molecular formula C20H22ClN3O5S B2632885 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 874805-70-6](/img/structure/B2632885.png)
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, also known as L-168,049, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxazolidinone derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
The compound was synthesized through an aza-Michael addition reaction, starting from commercial indole. It was prepared by reacting 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one with 2-pyridylpiperazine, catalyzed by SiO₂. The structural identity of the compound was confirmed using elemental analysis and spectroscopic methods (IR, NMR) .
Target Receptor: 5-HT₆ (Serotonin Receptor Subtype 6)
The serotonin receptor subtype 6 (5-HT₆) is a metabotropic receptor found exclusively within the central nervous system. It has garnered interest as a potential therapeutic target for various conditions, including Alzheimer’s disease, obesity, and major depressive disorder . The compound was evaluated for its affinity at the 5-HT₆ receptor in a standard binding assay.
Synthesis Route
The synthesis of the title compound involved several steps:
a. Alzheimer’s Disease: Given the 5-HT₆ receptor’s association with cognitive function, investigating the compound’s potential as an Alzheimer’s disease treatment is crucial. It may modulate neurotransmitter release or affect neuronal plasticity .
b. Obesity: The 5-HT₆ receptor is involved in appetite regulation and energy balance. The compound could be explored as an anti-obesity agent by targeting this receptor .
c. Major Depressive Disorder (MDD): Considering the role of serotonin receptors in mood regulation, the compound might impact MDD symptoms. Further studies are warranted .
d. Neuroinflammation: The 5-HT₆ receptor is implicated in neuroinflammatory processes. Investigating the compound’s effects on neuroinflammation could yield valuable insights .
e. Neuroprotection: Given its central nervous system activity, the compound might have neuroprotective properties. Assessing its impact on neuronal survival and function is relevant .
f. Drug Development: The compound’s unique structure and potential 5-HT₆ receptor affinity make it a candidate for drug development. Medicinal chemists can explore modifications to enhance its selectivity and potency .
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSENDEZVLDDKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide |
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